An In-depth Technical Guide to 1,3-Bis(4-chlorophenyl)thiourea: Chemical Properties, Structure, and Therapeutic Potential
An In-depth Technical Guide to 1,3-Bis(4-chlorophenyl)thiourea: Chemical Properties, Structure, and Therapeutic Potential
This technical guide provides a comprehensive overview of 1,3-Bis(4-chlorophenyl)thiourea, a symmetrical diarylthiourea derivative with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, structural features, synthesis, and prospective applications.
Core Chemical and Physical Properties
1,3-Bis(4-chlorophenyl)thiourea is a white to light-colored solid at room temperature.[1][2] Its fundamental properties are summarized in the table below. While it is generally insoluble in water, it exhibits solubility in various organic solvents, a characteristic typical of diarylthiourea compounds.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₀Cl₂N₂S | [3] |
| Molecular Weight | 297.21 g/mol | [3] |
| CAS Number | 1220-00-4 | [3] |
| Appearance | Light orange to yellow to green powder/crystal | [2] |
| Melting Point | 169.0 to 173.0 °C | [3][4] |
| Boiling Point (Predicted) | 401.0 ± 55.0 °C at 760 mmHg | [3][4] |
| Purity | Typically >98% (HPLC) | [2][3] |
| Storage Temperature | 4°C | [3] |
Molecular Structure and Crystallography
The structure of 1,3-Bis(4-chlorophenyl)thiourea features a central thiourea core symmetrically substituted with two 4-chlorophenyl rings. This symmetry imparts specific chemical and physical properties to the molecule.
Conformational Analysis and Polymorphism
The molecule is not planar, with the two chlorophenyl rings being twisted relative to the central thiourea plane. This twisted conformation is a common feature in diarylthioureas. Studies on a related compound, 1,3-Bis(2-chlorophenyl)thiourea, have revealed the existence of at least two polymorphs (monoclinic and orthorhombic), which differ in the syn or anti disposition of the N-H protons relative to the thiocarbonyl group. This conformational difference significantly influences the crystal packing and intermolecular interactions.
Intermolecular Interactions and Crystal Packing
The crystal structure of thiourea derivatives is stabilized by a network of hydrogen bonds. In the case of a solvated crystal of N,N′-bis(4-chlorophenyl)thiourea with N,N-dimethylformamide, intermolecular N–H⋯O hydrogen bonds are observed between the thiourea N-H protons and the oxygen of the DMF molecule.[5][6] In non-solvated structures of related compounds, N—H⋯S and C—H⋯Cl hydrogen bonds are prevalent, leading to the formation of supramolecular structures like zigzag chains. These intermolecular forces are critical in determining the solid-state properties of the compound.
Synthesis and Purification
The synthesis of 1,3-Bis(4-chlorophenyl)thiourea can be achieved through several established methods for thiourea synthesis. A common and effective laboratory-scale protocol involves the reaction of 4-chloroaniline with carbon disulfide in the presence of a base.
Experimental Protocol
The following protocol is a representative method for the synthesis of 1,3-Bis(4-chlorophenyl)thiourea.[5]
Materials:
-
4-chloroaniline
-
Carbon disulfide (CS₂)
-
Ammonia solution (aqueous)
-
Methanol
-
Diethyl ether
Procedure:
-
Dissolve 4-chloroaniline (2.0 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to below 4°C.
-
Slowly add carbon disulfide (1.0 mmol) to the cooled solution while stirring.
-
Add aqueous ammonia solution (4.0 mL) dropwise to the reaction mixture, ensuring the temperature remains below 4°C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 3 hours. A white precipitate will form.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid thoroughly with diethyl ether to remove any unreacted starting materials.
-
Dry the product in a vacuum desiccator over silica gel.
Purification
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to obtain a product of high purity.
Spectroscopic Characterization
Disclaimer: While the following sections describe the expected spectroscopic features of 1,3-Bis(4-chlorophenyl)thiourea, specific experimental data for this compound were not available in the referenced literature. The predictions are based on the known chemical structure and data from closely related analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two main sets of signals:
-
Aromatic Protons: The protons on the two equivalent 4-chlorophenyl rings will appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the nitrogen will be a doublet, and the protons meta to the nitrogen will be another doublet, both showing coupling to each other.
-
N-H Protons: The two N-H protons are expected to appear as a broad singlet in the downfield region (typically δ 9.0-10.0 ppm). The chemical shift of this peak can be concentration and solvent dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show the following key signals:
-
Thiocarbonyl Carbon (C=S): A characteristic signal for the thiocarbonyl carbon is expected in the downfield region, typically around δ 180 ppm.
-
Aromatic Carbons: Due to the symmetry of the molecule, four signals are expected for the aromatic carbons of the 4-chlorophenyl rings. These will include the carbon attached to the nitrogen, the two equivalent carbons ortho to the nitrogen, the two equivalent carbons meta to the nitrogen, and the carbon bearing the chlorine atom.
FT-IR Spectroscopy
The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H Stretching: A broad band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations.
-
Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹.
-
C=S Stretching: A band in the region of 1000-1250 cm⁻¹, which can sometimes be weak and coupled with other vibrations.
-
Aromatic C=C Stretching: Peaks in the region of 1400-1600 cm⁻¹.
-
C-N Stretching: Bands in the 1250-1350 cm⁻¹ region.
-
C-Cl Stretching: A strong band in the lower frequency region, typically around 700-800 cm⁻¹.
Mass Spectrometry
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 296, with an isotopic pattern characteristic of a molecule containing two chlorine atoms (M+2 and M+4 peaks). Common fragmentation pathways for diarylthioureas involve cleavage of the C-N bonds and fragmentation of the aromatic rings.
Potential Applications and Biological Activity
Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities.[7] While specific studies on 1,3-Bis(4-chlorophenyl)thiourea are limited, research on structurally similar compounds provides strong evidence for its potential in drug discovery.
Anticancer Activity
Halogenated diarylthiourea derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1][7] For instance, compounds with similar structures have shown inhibitory effects on colon cancer and prostate cancer cells.[1] The proposed mechanisms of action for this class of compounds often involve the induction of apoptosis.
Urease Inhibition
Thiourea and its derivatives are known inhibitors of the urease enzyme, which is implicated in infections caused by Helicobacter pylori.[8][9][10][11][12] The thiourea moiety can interact with the nickel ions in the active site of the enzyme. The inhibitory potential of 1,3-Bis(4-chlorophenyl)thiourea against urease warrants further investigation.
Safety and Handling
1,3-Bis(4-chlorophenyl)thiourea is classified as a hazardous substance.[3]
-
Signal Word: Danger[3]
-
Hazard Statements:
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.[3]
References
- Bielenica, A., et al. (2021).
- PubChem. 1,3-Bis(3-chlorophenyl)thiourea.
- BLD Pharm. 1,3-Bis(4-chlorophenyl)thiourea | 1220-00-4.
- Khan, I., et al. (2024). The Most Up-to-Date Advancements in the Design and Development of Urease Inhibitors (January 2020–March 2024). Journal of Agricultural and Food Chemistry.
- Khan, K. M., et al. (2018). 1-[(4′-Chlorophenyl) carbonyl-4-(aryl) thiosemicarbazide Derivatives as Potent Urease Inhibitors: Synthesis, In Vitro and In Silico Studies.
- Li, Y., et al. (2015).
- AK Scientific, Inc. 1,3-Bis(4-chlorophenyl)thiourea | 1220-00-4.
- Arshia, et al. (2021). INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE.
- Sigma-Aldrich. 1,3-Bis(4-chlorophenyl)thiourea | 1220-00-4.
- Taha, M., et al. (2022).
- Odularu, A. T., et al. (2021). Synthesis and crystal structure of N,N′-bis(4-chlorophenyl)thiourea N,N-dimethylformamide. SciSpace.
- Odularu, A. T., et al. (2021). Synthesis and crystal structure of N,N′ -bis(4-chlorophenyl)thiourea N , N -dimethylformamide.
- Demchenko, A. M., et al. (2022). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2 -trichloro-1-(3-arylthioureido)ethyl)benzamides. MDPI.
- Sigma-Aldrich. 1,3-Bis(4-chlorophenyl)thiourea | 1220-00-4.
- Rauf, M. K., et al. (2009). 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea.
- Borisova, G., et al. (2023).
- Rosli, S. N. A. M., et al. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences.
- Lee, C.-Y., et al. (2023). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. PMC.
- BenchChem. 1,3-bis(4-fluorophenyl)thiourea | 404-52-4.
- El-Gaby, M. S. A., et al. (2014).
- Al-wsabie, A. A., et al. (2023).
- Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.
- Ullah, F., et al. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. NIH.
- Ghorab, M. M., et al. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: Synthesis, biological evaluation and molecular docking.
- ChemicalBook. 1,3-Diphenyl-2-thiourea(102-08-9) 13C NMR spectrum.
- SpectraBase. Thiourea - Optional[13C NMR] - Chemical Shifts.
- BenchChem. 1,3-Bis(4-chlorophenyl)thiourea | 1220-00-4.
- TCI AMERICA. 1,3-Bis(4-chlorophenyl)thiourea | 1220-00-4.
- A'LFA Aesar. 1, 3-Bis(4-chlorophenyl)thiourea, min 98% (HPLC), 1 gram.
- ChemSynthesis. N,N-bis(4-chlorophenyl)thiourea.. N,N-bis(4-chlorophenyl)thiourea.
Sources
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Bis(4-chlorophenyl)thiourea | 1220-00-4 | TCI AMERICA [tcichemicals.com]
- 3. 1,3-Bis(4-chlorophenyl)thiourea | 1220-00-4 [sigmaaldrich.com]
- 4. 1,3-Bis(4-chlorophenyl)thiourea | 1220-00-4 [sigmaaldrich.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
